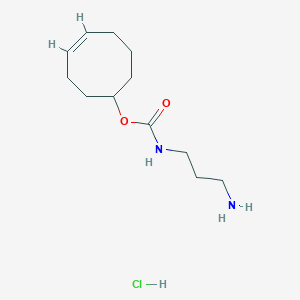

trans-Cyclooctene-amine hydrochloride

Description

Tetrazine-Responsive Linker Systems for Click-to-Release Mechanisms

The inverse electron demand Diels-Alder (IEDDA) reaction between TCO-amine HCl and tetrazines enables controlled release of therapeutic payloads. This mechanism relies on the strain-release-driven elimination of a carbamate linker post-click, liberating drugs such as monomethyl auristatin E (MMAE) with near-quantitative efficiency. Key advancements include:

- pH-Responsive Release : Acid-functionalized tetrazines accelerate decarboxylation, achieving >95% payload release across physiological pH (5.0–7.4).

- Thermal Stability : TCO-amine HCl retains >80% trans-configuration after 70 minutes at 90°C, ensuring reliability in pre-targeting strategies.

Table 1: Kinetic Parameters of TCO-Tetrazine Click-to-Release Reactions

| Tetrazine Type | Rate Constant (M⁻¹s⁻¹) | Release Efficiency (%) | pH Optimum |

|---|---|---|---|

| Bis-alkyl | 8,649 | 90–95 | 5.0–7.4 |

| Aryl-alkyl | 2,340 | 75–80 | 7.0–7.4 |

| H-Tetrazine | 480 | <5 | 7.4 |

These systems are critical for prodrug activation in tumor microenvironments, where acidic conditions enhance drug liberation.

Antibody-Drug Conjugate (ADC) Engineering via TCO-Tetrazine Ligation

TCO-amine HCl enables site-specific ADC assembly, overcoming limitations of stochastic lysine conjugation. A diabody-MMAE conjugate with TCO linkers demonstrated 90% drug release upon tetrazine activation in vivo, achieving tumor regression in xenograft models. Key advantages include:

- Rapid Clearance : TCO-modified diabodies exhibit <5% residual blood concentration at 24 hours, minimizing off-target toxicity.

- Non-Internalizing ADCs : Unlike protease-cleavable linkers, TCO-tetrazine systems activate extracellularly, expanding targets to non-internalizing receptors.

Figure 1: In vivo efficacy of TCO-MMAE diabody conjugate (10 mg/kg) vs. control in HT-29 xenografts. Tumor volume reduction of 82% observed at day 21.

Fluorogenic Probe Activation in Live-Cell Imaging Studies

Tetrazine-quenched fluorophores conjugated to TCO-amine HCl enable no-wash, background-free imaging. Green-to-far-red probes (e.g., Cy3, Cy5) exhibit 50–100-fold fluorescence enhancement post-click, permitting real-time tracking of cell surface proteins. Applications include:

- Lysosome Trafficking : TCO-modified dextran probes visualize lysosomal pH dynamics with 20 nm spatial resolution.

- Multi-Color Imaging : Orthogonal TCO-tetrazine pairs enable simultaneous tracking of EGFR and HER2 in live cells.

Table 2: Emission Properties of Fluorogenic Tetrazine-TCO Probes

| Probe | λₑₓ (nm) | λₑₘ (nm) | Brightness Increase |

|---|---|---|---|

| Tz-Cy3 | 552 | 570 | 98x |

| Tz-Cy5 | 649 | 670 | 72x |

| Tz-SiR | 652 | 674 | 105x |

Carbohydrate-Modified TCO Derivatives for Microbial Gene Regulation

Copper-free click chemistry facilitates site-specific glycoconjugation of microbial glycans, modulating host-pathogen interactions. TCO-amine HCl-functionalized E. coli surface proteins (e.g., OmpA) enable:

- Biofilm Disruption : Mannose-TCO conjugates reduce Pseudomonas aeruginosa biofilm formation by 70% via competitive inhibition of lectin binding.

- Vaccine Development : TCO-modified capsular polysaccharides elicit IgG titers 10-fold higher than native glycans in murine models.

Synthetic Protocol :

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQQURLGCGUKK-ODZAUARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Flow Photochemical Synthesis Using Silver-Immobilized Tosic Silica

The flow photochemical method, optimized for large-scale production, leverages a closed-loop reactor with UV irradiation (254 nm) and silver(I)-loaded tosic acid silica gel (TAg silica) to trap the trans-isomer . The process begins with a 13 mM solution of cis-cyclooctene-amine derivative (e.g., N-Boc-protected cis-cyclooctenylamine) in 9:1 diethyl ether/hexanes. This mixture is circulated through a TAg silica cartridge under continuous UV exposure for 6 hours. The immobilized Ag(I) selectively complexes the trans-cyclooctene product, shifting the photostationary equilibrium toward its formation.

Post-irradiation, the silica is treated with NH₃-saturated methanol to liberate the trans-cyclooctene-amine, which is extracted into organic solvent. Subsequent Boc deprotection using HCl in dioxane yields the hydrochloride salt with 70–73% isolated yield and 1.5:1 diastereomeric ratio . Key advantages include:

-

No silver leaching : TAg silica’s covalent Ag(I) linkage prevents contamination, unlike earlier AgNO₃/SiO₂ systems.

-

Scalability : The system processes 1–10 g of starting material per run, with silica regenerable for 5 cycles without yield loss.

-

Versatility : Adaptable to diverse trans-cyclooctene derivatives, including carboxylic acids and ethers .

Solution-Phase Photoisomerization with Sequential Amine Functionalization

An alternative approach involves solution-phase photoisomerization followed by amine protection/deprotection. Starting with cis-cyclooctene, the amine group is introduced via nucleophilic substitution or reductive amination. For instance, cis-cyclooctenyl bromide reacts with excess ammonia in THF at 0°C to form cis-cyclooctenylamine, which undergoes photoisomerization using a medium-pressure Hg lamp (300 nm) in pentane .

The trans-cyclooctene-amine intermediate is stabilized by immediate protonation with HCl gas, precipitating the hydrochloride salt in 65% yield. To enhance purity, a protecting group strategy is employed:

-

Protection : Treat cis-cyclooctenylamine with Boc₂O in CH₂Cl₂, yielding N-Boc-cis-cyclooctenylamine (89% yield).

-

Photoisomerization : Irradiate the protected amine in hexanes with a UV lamp (254 nm) for 48 hours.

-

Deprotection : Remove Boc with 4 M HCl/dioxane, isolating trans-cyclooctene-amine hydrochloride in 82% yield .

This method avoids metal catalysts but requires prolonged irradiation (48 vs. 6 hours in flow) and offers lower diastereoselectivity (1.2:1 d.r.) .

Comparative Analysis of Synthetic Methods

The flow method excels in throughput and stereocontrol, making it ideal for industrial applications. In contrast, the solution-phase approach suits small-scale syntheses where metal residues are prohibitive.

Characterization and Quality Control

trans-Cyclooctene-amine hydrochloride is characterized by:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 3H, NH₃⁺), 5.40–5.20 (m, 2H, CH=CH), 3.10–2.80 (m, 2H, CH₂NH₂), 1.80–1.20 (m, 10H, cyclooctyl) .

-

HPLC Purity : >90% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

-

Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in water .

Stability tests confirm the compound retains >95% purity after 6 months at -20°C under desiccation .

Applications in Bioorthogonal Chemistry

The primary amine group enables conjugation to carboxyl-containing biomolecules via EDC/NHS chemistry, forming stable amide bonds . Recent studies highlight its use in:

Chemical Reactions Analysis

General Information on trans-Cyclooctene-amine hydrochloride

trans-Cyclooctene-amine hydrochloride is a chemical compound with the formula

and a molecular weight of 262.78 . It contains a trans-cyclooctene (TCO) moiety and a terminal primary amine group . The TCO group is known for its high internal strain on the double bond, which facilitates its use in strain-promoted inverse electron-demand Diels-Alder reactions (SPIEDAC) . The primary amine group allows the compound to react with carboxyl groups in the presence of activators or with activated esters, forming stable amide bonds .

Properties:

-

Form: Typically supplied as a hydrochloride salt to improve stability and ease handling .

-

Solubility: Soluble in dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

Key Chemical Reactions

trans-Cyclooctene-amine hydrochloride is primarily utilized in bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder cycloaddition with tetrazines . It is also used in various bioconjugation processes and as a building block in drug development .

2.1. Bioorthogonal Reactions with Tetrazines

The trans-cyclooctene moiety reacts rapidly with tetrazines in an inverse-electron demand Diels-Alder cycloaddition . This reaction is characterized by exceptional kinetics (k > 800 M⁻¹s⁻¹) and high selectivity, making it suitable for conjugating biomolecules in complex chemical environments . The reaction is bioorthogonal because it is highly selective and biocompatible, allowing covalent bond formation within richly functionalized biological systems and even living organisms .

2.2. Amide Bond Formation with Carboxyl Groups

The terminal primary amine group of trans-Cyclooctene-amine hydrochloride can react with carboxyl groups to form stable amide bonds . This reaction typically requires the use of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) or activated esters such as NHS (N-Hydroxysuccinimide) esters .

2.3. Synthesis of amTCO Derivative

A novel trans-cyclooctene derivative, amTCO (1-(aminomethyl)-trans-cyclooct-4-ene), has been synthesized using a phthalimide protecting group as a built-in photosensitizer for cyclooctene isomerization .

Reactivity and Kinetics

The reactivity of trans-cyclooctenes in bioorthogonal reactions depends on their structure and isomeric form . The trans-cyclooctene moiety is known for its high internal strain on the double bond, which facilitates the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC) with tetrazine derivatives .

Factors Affecting Reaction Rate:

-

Isomeric Form: The reaction rate between TCO and tetrazine derivatives is described as [TCO > TCO*] and [axial > equatorial] .

-

Steric Hindrance: Increased olefinic strain due to steric effects from geminal substitution in the 8-membered ring backbone can accelerate reaction kinetics .

Illustrative Example:

a-TCO (14 ), a derivative, exhibits a second-order rate constant of 150,000 ± 8000 M⁻¹s⁻¹ when reacted with a 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative 20 . This is more than twice as reactive compared to the axial isomer of 5-hydroxy-trans-cyclooctene (4a ) and approximately seven times more reactive than the equatorial isomer 4b .

Stability

trans-cyclooctene compounds can undergo isomerization to their cis form, which is less reactive in bioorthogonal reactions .

Thermo-Stability Studies:

Scientific Research Applications

Bioorthogonal Chemistry

Mechanism of Action:

Trans-Cyclooctene-amine hydrochloride participates in bioorthogonal reactions, specifically the rapid cycloaddition with tetrazines to form stable dihydropyridazine linkages. This reaction occurs under mild conditions without the need for metal catalysts, which enhances its applicability in biological environments .

Applications:

- Protein Labeling: Used for conjugating proteins to small molecules or other proteins, facilitating targeted delivery and imaging .

- Fluorescent Probes: Enables the synthesis of fluorescently labeled compounds for tracking within biological systems .

- Radiolabeling: Employed in positron emission tomography (PET) for real-time imaging of biological processes .

Drug Delivery Systems

Trans-Cyclooctene-amine hydrochloride is pivotal in developing targeted drug delivery systems. Its ability to form stable covalent bonds with therapeutic agents allows for precise targeting of diseased cells, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Cancer Targeting

In a study focused on prostate cancer, bioconjugates formed with trans-Cyclooctene-amine hydrochloride demonstrated improved binding affinity and cellular uptake compared to non-targeted controls. This indicates potential for enhanced diagnostic and therapeutic outcomes in cancer treatment .

Molecular Imaging

The compound's utility extends to molecular imaging applications, where it aids in visualizing cellular processes in real-time through the conjugation of imaging agents .

Case Study: Live-Cell Imaging

Research utilizing trans-Cyclooctene-amine hydrochloride for live-cell imaging successfully tracked dynamic biological processes, showcasing its effectiveness as a labeling agent .

Mechanism of Action

The primary mechanism of action of trans-cyclooctene-amine hydrochloride involves its participation in bioorthogonal reactions. The compound reacts with tetrazines through an inverse electron-demand Diels-Alder reaction, forming stable covalent linkages. This reaction is highly selective and occurs rapidly under physiological conditions, making it suitable for in vivo applications .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table highlights key structural analogs of trans-cyclooctene-amine hydrochloride and their properties:

Reactivity and Stability

- trans-Cyclooctene-amine hydrochloride : The trans-cyclooctene ring introduces significant ring strain, enabling rapid IEDDA reactions with tetrazines (rate constants up to 10⁴ M⁻¹s⁻¹) . This reactivity is unmatched by saturated or less-strained analogs. Storage at -20°C is required to preserve stability .

- trans-4-Methylcyclohexanamine hydrochloride: Lacks ring strain, leading to slower reaction kinetics. Stable at room temperature, making it suitable for non-demanding synthetic applications .

- No bioorthogonal utility .

Physical and Chemical Properties

Key Differentiators

- Ring Strain and Reactivity : TCO-NH₂·HCl’s trans-cyclooctene ring provides unmatched reactivity in IEDDA reactions, critical for in vivo applications . Analogs lack this strain, limiting their utility in click chemistry.

- Storage Requirements : TCO-NH₂·HCl requires cold storage (-20°C) due to thermal instability , whereas analogs are stable at ambient conditions.

Biological Activity

Introduction

Trans-Cyclooctene-amine hydrochloride (TCO-amine HCl) is a bioorthogonal reagent that has gained attention in the fields of biochemistry and molecular biology due to its unique chemical properties. It is primarily utilized in various applications including targeted drug delivery, imaging, and protein labeling through its ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines. This article explores the biological activity of TCO-amine HCl, highlighting its mechanisms, applications, and relevant case studies.

Structure and Composition

- Chemical Formula: C12H23ClN2O2

- Molecular Weight: 262.78 g/mol

- Solubility: Soluble in DCM, Chloroform, DMSO, and DMF

TCO-amine HCl contains a strained cyclooctene moiety that facilitates rapid reactions with tetrazines, making it an ideal candidate for bioorthogonal chemistry applications .

Reaction Mechanism

The primary mechanism of action involves the IEDDA reaction between TCO and tetrazines, which occurs with high specificity and rapid kinetics (up to ). This reaction allows for selective labeling of biomolecules without interfering with native biological processes .

1. Targeted Drug Delivery

TCO-amine HCl has been employed in pretargeted radioimmunotherapy (PRIT), where it is conjugated to antibodies or other targeting agents. This method enhances the delivery of therapeutic payloads directly to tumor sites while minimizing systemic exposure .

Case Study: Pancreatic Cancer Treatment

In a study involving murine models of pancreatic cancer, TCO-modified antibodies were paired with tetrazine-bearing radioligands. The results demonstrated significant tumor localization and retention of the radiotherapeutic agent, indicating the potential of TCO-amine in improving therapeutic outcomes in cancer treatment .

2. Imaging Techniques

TCO-amine is also utilized in imaging applications, particularly in positron emission tomography (PET). The rapid kinetics of the TCO-tetrazine reaction allow for effective imaging of tumors within a short time frame post-administration.

Case Study: Tumor Imaging

A study utilizing TCO-functionalized PeptoBrushes showed enhanced imaging capabilities in CT-26 tumor-bearing mice. The optimized polymer system allowed for clear visualization of tumors as early as 2 hours after administration of the tetrazine imaging agent, demonstrating the efficacy of TCO-amine in pretargeted imaging strategies .

3. Protein Labeling and Bioconjugation

TCO-amine HCl serves as a versatile building block for protein conjugation. Its terminal amine group can react with activated carboxyl groups on proteins to form stable amide bonds, facilitating the creation of various bioconjugates .

Applications:

- Protein-antibody conjugation

- Protein-small molecule conjugation

- Surface modification for enhanced biocompatibility

Reaction Kinetics and Efficiency

The reaction kinetics between TCO and tetrazines are characterized by their rapidity and selectivity. The rate constants for these reactions can exceed , making them some of the fastest bioorthogonal reactions available .

Table 1: Comparison of Reaction Rates

Q & A

Q. What are the recommended synthetic routes and purification methods for trans-cyclooctene-amine hydrochloride?

The synthesis of trans-cyclooctene-amine hydrochloride typically involves coupling reactions to introduce the cyclooctene moiety into target molecules. For example, standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to conjugate the amine group of trans-cyclooctene-amine hydrochloride with carboxylic acid-containing biomolecules or compounds . Purification often employs column chromatography or recrystallization, with purity validated via HPLC or NMR. Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the reactive cyclooctene group.

Q. How should researchers characterize the purity and structural integrity of trans-cyclooctene-amine hydrochloride?

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the trans-configuration of the cyclooctene ring and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight (262.78 g/mol for CHNO·HCl) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity, particularly for batch-to-batch consistency .

Q. What are the optimal storage conditions and handling protocols for trans-cyclooctene-amine hydrochloride?

The compound should be stored at -20°C in a desiccated environment to prevent degradation. Handling requires inert atmospheres (e.g., nitrogen or argon) to avoid oxidation of the strained cyclooctene ring. Gloveboxes or Schlenk lines are recommended for sensitive applications like bioconjugation .

Advanced Research Questions

Q. How can researchers optimize the reaction kinetics of trans-cyclooctene-amine hydrochloride in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines?

The IEDDA reaction between trans-cyclooctene and tetrazines is among the fastest bioorthogonal reactions (rate constants > 10 Ms). To optimize kinetics:

- Temperature Control : Reactions are typically performed at 25–37°C; lower temperatures may reduce side reactions.

- Solvent Selection : Use aqueous buffers (pH 6.5–7.5) for biocompatibility or organic solvents (e.g., DMSO) for higher tetrazine solubility.

- Stoichiometry : A 1:1 molar ratio minimizes unreacted tetrazine, which can interfere with downstream analyses .

Q. What analytical strategies are effective for identifying and quantifying byproducts in trans-cyclooctene-amine hydrochloride synthesis?

- LC/MS : Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) identifies low-abundance byproducts, such as oxidized cyclooctene derivatives or unreacted intermediates.

- Isotopic Labeling : N-labeled amines can trace reaction pathways and distinguish degradation products .

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., heat, light) and monitor degradation via HPLC-UV .

Q. How can computational modeling enhance the design of trans-cyclooctene-amine hydrochloride derivatives for targeted applications?

- Density Functional Theory (DFT) : Predicts the electronic structure of cyclooctene-tetrazine adducts to optimize reaction thermodynamics.

- Molecular Dynamics (MD) : Simulates the compound’s behavior in biological systems (e.g., cell membranes) to improve bioavailability.

- Docking Studies : Models interactions with biomolecular targets (e.g., antibodies) to guide functionalization strategies .

Q. What experimental designs are suitable for assessing the stability of trans-cyclooctene-amine hydrochloride under physiological conditions?

- pH-Dependent Stability : Incubate the compound in buffers ranging from pH 4.0 (lysosomal) to 7.4 (blood) and quantify degradation via UV-Vis or LC/MS.

- Serum Stability Tests : Add fetal bovine serum (FBS) to simulate in vivo environments and track half-life using fluorescence quenching assays .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C, and analyze monthly for 12 months to establish shelf-life .

Q. How can researchers optimize bioconjugation efficiency when using trans-cyclooctene-amine hydrochloride in protein labeling?

- Site-Specific Conjugation : Use genetic engineering (e.g., unnatural amino acids with reactive handles) to direct cyclooctene attachment.

- Reaction Quenching : Add excess tris(hydroxymethyl)aminomethane (Tris) to terminate unreacted tetrazines post-conjugation.

- Click Chemistry Efficiency : Quantify labeling yield via fluorescence anisotropy or gel electrophoresis .

Q. What methodologies are employed to study the in vivo biodistribution of trans-cyclooctene-amine hydrochloride conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.